molecular formula C11H17N3O B2386220 N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine CAS No. 2198911-67-8

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine

Cat. No.: B2386220
CAS No.: 2198911-67-8
M. Wt: 207.277
InChI Key: LTJZFRTUCJVUAC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine: is a small molecule that belongs to the class of cyclopentane amines. It has shown potential in various fields of research, including medical, environmental, and industrial applications. The compound has a molecular weight of 238.33 g/mol and is known for its unique chemical structure, which includes a pyrazine ring attached to a cyclopentane amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine typically involves the reaction of pyrazine derivatives with cyclopentane amines under controlled conditions. One common method includes the use of N,N-dimethylamine as a starting material, which is reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in modulating biological pathways and interacting with specific molecular targets.

Medicine: The compound is being explored as a drug candidate for various therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a potential candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: In industrial research, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a versatile tool in research .

Comparison with Similar Compounds

  • N,N-dimethyl-2-(pyridin-2-yloxy)cyclopentan-1-amine
  • N,N-dimethyl-2-(quinolin-2-yloxy)cyclopentan-1-amine
  • N,N-dimethyl-2-(thiazol-2-yloxy)cyclopentan-1-amine

Uniqueness: N,N-dimethyl-2-(pyrazin-2-yloxy)cyclopentan-1-amine stands out due to its pyrazine ring, which imparts unique electronic and steric properties. This makes it more versatile in terms of chemical reactivity and biological activity compared to its analogs with pyridine, quinoline, or thiazole rings .

Properties

IUPAC Name

N,N-dimethyl-2-pyrazin-2-yloxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)9-4-3-5-10(9)15-11-8-12-6-7-13-11/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJZFRTUCJVUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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